6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a nitropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound acts as an effective inhibitor of human carbonic anhydrase. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with the ubiquitous hCA II and the brain-associated hCA VII, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The action of this compound affects the carbon dioxide hydration pathway, which is catalyzed by human carbonic anhydrases. This results in the production of bicarbonate and proton ions . The compound’s inhibition of hCA VII, which is mainly expressed in some brain tissues, affects the GABAergic transmission, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase, particularly hCA VII, leading to changes in the bicarbonate gradient and GABAergic transmission in the brain . This could potentially influence neuronal excitation and play a role in the control of neuropathic pain .
Biochemical Analysis
Biochemical Properties
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been found to interact with human carbonic anhydrase II and VII . The compound is an effective human carbonic anhydrase inhibitor, stabilized by a higher number of polar and hydrophobic interactions in the active site of human carbonic anhydrase VII compared to human carbonic anhydrase II .
Cellular Effects
The compound’s interaction with human carbonic anhydrase enzymes suggests that it may influence cellular processes mediated by these enzymes. Human carbonic anhydrases are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions . Therefore, this compound could potentially influence cellular pH regulation and other processes dependent on bicarbonate and proton ions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with human carbonic anhydrase enzymes. The compound is designed with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It binds to the active site of human carbonic anhydrase enzymes, leading to inhibition of the enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine. This intermediate is then reacted with 5-nitropyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced with other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Condensation: Aldehydes, ketones, acidic or basic catalysts
Major Products Formed
Reduction: 6-(4-Benzhydrylpiperazin-1-yl)-5-aminopyrimidin-4-amine
Substitution: Various substituted piperazine derivatives
Condensation: Imines or enamines
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another compound featuring a benzhydrylpiperazine group, known for its inhibitory activity against human carbonic anhydrase.
1-Benzhydryl piperazine derivatives: A class of compounds with various biological activities, including antimicrobial and ACE inhibition properties.
Uniqueness
6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a nitropyrimidine moiety and a benzhydrylpiperazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSWWBCOARXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.